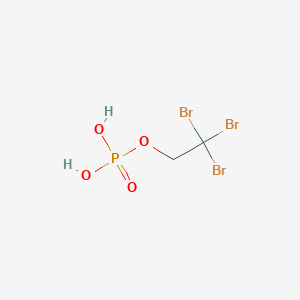![molecular formula C30H62I2N2 B14650535 1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide CAS No. 53333-75-8](/img/structure/B14650535.png)
1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide typically involves the exhaustive alkylation of 1,4-diazabicyclo[2.2.2]octane with dodecyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Complex Formation: The compound can form complexes with various metal ions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as halides and thiolates.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in the study of membrane proteins and ion channels due to its ability to interact with lipid bilayers.
Industry: The compound is used in the formulation of surfactants and detergents, as well as in the production of antimicrobial agents.
作用機序
The mechanism of action of 1,4-didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with lipid bilayers, proteins, and nucleic acids.
Pathways Involved: It can modulate ion channels and transporters, affecting cellular processes such as signal transduction and membrane potential.
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: The parent compound, which lacks the dodecyl groups and has different properties.
Quinuclidine: A structurally similar compound with one nitrogen atom replaced by a carbon atom.
Triethylenediamine: Another related compound with similar nucleophilic properties.
Uniqueness
1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide is unique due to its long alkyl chains, which enhance its hydrophobic interactions and make it particularly useful in applications involving lipid bilayers and hydrophobic environments.
特性
CAS番号 |
53333-75-8 |
|---|---|
分子式 |
C30H62I2N2 |
分子量 |
704.6 g/mol |
IUPAC名 |
1,4-didodecyl-1,4-diazoniabicyclo[2.2.2]octane;diiodide |
InChI |
InChI=1S/C30H62N2.2HI/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-28-32(29-26-31,30-27-31)24-22-20-18-16-14-12-10-8-6-4-2;;/h3-30H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
OUQUNUYHBCSWPH-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCC[N+]12CC[N+](CC1)(CC2)CCCCCCCCCCCC.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


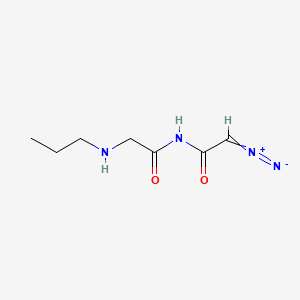



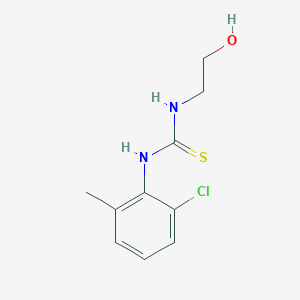
![4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14650475.png)
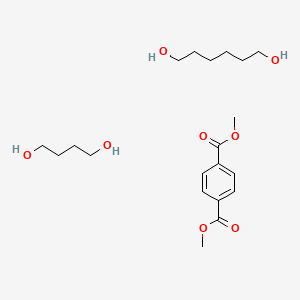

![1H-Imidazo[5,1-C][1,4]oxazine](/img/structure/B14650487.png)
![1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene](/img/structure/B14650492.png)
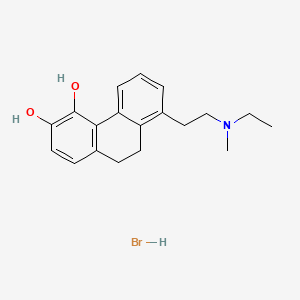
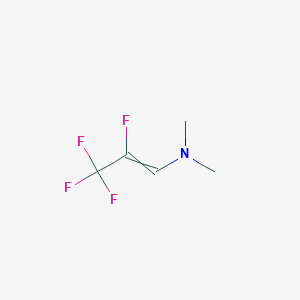
![2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14650513.png)
